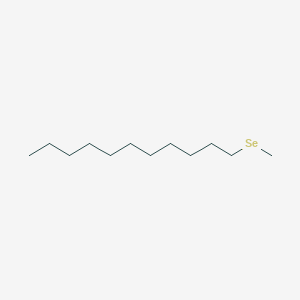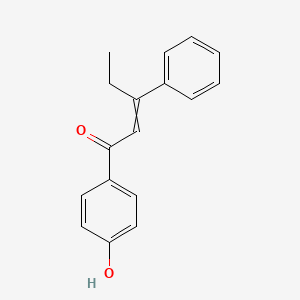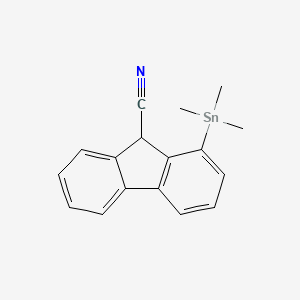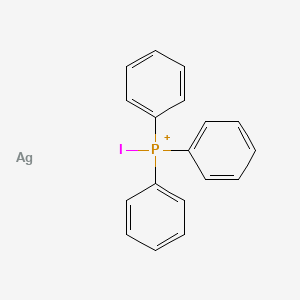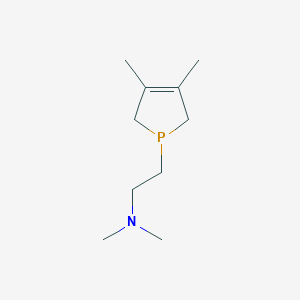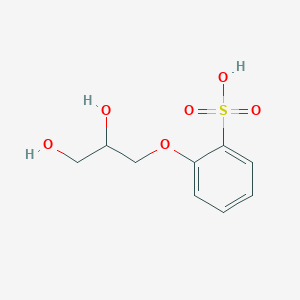
2-(2,3-Dihydroxypropoxy)benzene-1-sulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dihydroxypropoxy)benzene-1-sulfonic acid is an organic compound that features a benzene ring substituted with a sulfonic acid group and a dihydroxypropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The sulfonation process can be achieved by reacting benzene with sulfur trioxide (SO₃) in the presence of fuming sulfuric acid . This reaction produces benzenesulfonic acid, which can then be further reacted with epichlorohydrin under basic conditions to introduce the dihydroxypropoxy group .
Industrial Production Methods
In an industrial setting, the production of 2-(2,3-Dihydroxypropoxy)benzene-1-sulfonic acid may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-Dihydroxypropoxy)benzene-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The sulfonic acid group can be reduced to a sulfonyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of sulfonyl derivatives.
Substitution: Introduction of various substituents on the benzene ring.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dihydroxypropoxy)benzene-1-sulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in biochemical assays and as a reagent in enzyme studies.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of surfactants, detergents, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,3-Dihydroxypropoxy)benzene-1-sulfonic acid involves its interaction with molecular targets through its functional groups. The sulfonic acid group can participate in hydrogen bonding and ionic interactions, while the dihydroxypropoxy group can form hydrogen bonds with biological molecules. These interactions can influence the compound’s reactivity and its effects on biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenesulfonic acid: Lacks the dihydroxypropoxy group, making it less versatile in certain applications.
2-Hydroxybenzenesulfonic acid: Contains only one hydroxyl group, limiting its hydrogen bonding capabilities.
3,4-Dihydroxybenzenesulfonic acid: Has hydroxyl groups in different positions, affecting its reactivity and interactions.
Uniqueness
Its ability to participate in multiple types of chemical reactions and form various interactions makes it a valuable compound in research and industry .
Eigenschaften
CAS-Nummer |
61100-53-6 |
|---|---|
Molekularformel |
C9H12O6S |
Molekulargewicht |
248.25 g/mol |
IUPAC-Name |
2-(2,3-dihydroxypropoxy)benzenesulfonic acid |
InChI |
InChI=1S/C9H12O6S/c10-5-7(11)6-15-8-3-1-2-4-9(8)16(12,13)14/h1-4,7,10-11H,5-6H2,(H,12,13,14) |
InChI-Schlüssel |
MBPQMAHLXWDPCI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)OCC(CO)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


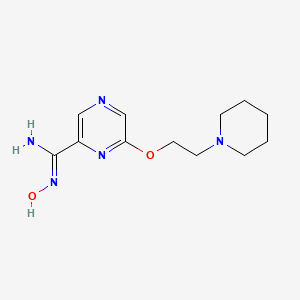
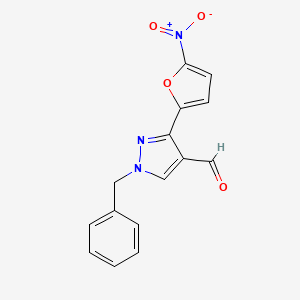
![7,7-Dimethyl-1,1a,7,7a-tetrahydro-2H-cyclopropa[b]naphthalen-2-one](/img/structure/B14591979.png)
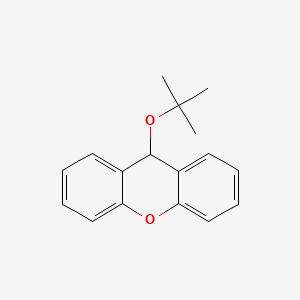
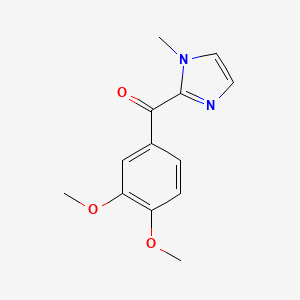
![Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate](/img/structure/B14591994.png)
